molecular formula C22H31N3O3S B2616888 (Z)-ethyl 2-(2-((3,4-dimethylphenyl)imino)-3-(3-morpholinopropyl)-2,3-dihydrothiazol-4-yl)acetate CAS No. 905781-13-7

(Z)-ethyl 2-(2-((3,4-dimethylphenyl)imino)-3-(3-morpholinopropyl)-2,3-dihydrothiazol-4-yl)acetate

Cat. No. B2616888
CAS RN: 905781-13-7
M. Wt: 417.57
InChI Key: XFMVUNJOVIALMK-FCQUAONHSA-N
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Description

(Z)-ethyl 2-(2-((3,4-dimethylphenyl)imino)-3-(3-morpholinopropyl)-2,3-dihydrothiazol-4-yl)acetate is a useful research compound. Its molecular formula is C22H31N3O3S and its molecular weight is 417.57. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Research

Ethyl (Z)-(3-methyl-4-oxo-5-piperidino-thiazolidin-2-ylidene)acetate, a compound with a similar structure, exhibits low toxicity, potent diuretic and saluretic properties, and a significant antihypertensive effect in animal models. This research suggests potential applications in managing hypertension and fluid balance disorders (Herrmann et al., 1977).

Organic Synthesis and Chemical Studies

Research has been conducted on the synthesis and characterization of compounds with related structures, showcasing their potential as intermediates in the production of various organic molecules. These studies contribute to the field of synthetic organic chemistry by providing methods for generating novel compounds with potential applications in drug discovery and material science (Carrington et al., 1972).

Antimicrobial Activity

Compounds derived from the base structure have been evaluated for their antibacterial and antifungal activities, indicating their potential as templates for developing new antimicrobial agents. This research contributes to addressing the growing need for novel antimicrobials in the face of increasing antibiotic resistance (Desai et al., 2007).

Catalysis and Enantioselective Reactions

The synthesis of novel compounds and their application as catalysts in enantioselective reactions have been explored. These studies highlight the potential of these compounds in asymmetric synthesis, an essential aspect of producing chiral drugs and chemicals (Sudo & Saigo, 1997).

Chiroptical Properties

Investigations into the chiroptical properties of related compounds, especially in the context of supramolecular assemblies, offer insights into their potential applications in materials science, including the development of chiral materials with specific optical properties (Goto et al., 2002).

properties

IUPAC Name

ethyl 2-[2-(3,4-dimethylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O3S/c1-4-28-21(26)15-20-16-29-22(23-19-7-6-17(2)18(3)14-19)25(20)9-5-8-24-10-12-27-13-11-24/h6-7,14,16H,4-5,8-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMVUNJOVIALMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=NC2=CC(=C(C=C2)C)C)N1CCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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